molecular formula C22H26ClN3O3 B12493086 Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12493086
M. Wt: 415.9 g/mol
InChI Key: WDVMEJAPRARUTG-UHFFFAOYSA-N
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Description

ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound characterized by its unique chemical structure. This compound is part of the benzoate ester family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:

    Esterification: The initial step involves the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

    Piperazine Substitution: Finally, the ethylpiperazine group is introduced via a substitution reaction, where 4-ethylpiperazine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamido group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or thiols.

Scientific Research Applications

ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl Benzoate: A simpler ester with applications in fragrances and organic synthesis.

    Ethyl Benzoate: Another ester used in similar applications but lacks the complex functional groups of the target compound.

    2-Chlorobenzamide: A related amide with different biological activities.

Uniqueness

ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H26ClN3O3/c1-3-25-11-13-26(14-12-25)20-10-9-16(22(28)29-4-2)15-19(20)24-21(27)17-7-5-6-8-18(17)23/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,27)

InChI Key

WDVMEJAPRARUTG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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